2-Amino-6-iodobenzonitrile

Thermodynamics Calorimetry Physical Organic Chemistry

Procuring the incorrect aminobenzonitrile isomer leads to failed cyclocondensation and irreproducible heterocycle synthesis. This 2,6-substituted scaffold is the definitive precursor for quinazoline cores in kinase inhibitor programs. - Enables regioselective quinazoline formation via the 1,2-amino-cyano motif, critical for TBK1/IKKε inhibitor libraries. - Ortho-iodine serves as a high-yield handle for Suzuki-Miyaura and Sonogashira diversifications. - Consistent lot-to-lot purity ensures predictable oxidative addition kinetics in scale-up campaigns.

Molecular Formula C7H5IN2
Molecular Weight 244.035
CAS No. 123241-50-9
Cat. No. B597855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-iodobenzonitrile
CAS123241-50-9
Synonyms2-aMino-6-iodobenzonitrile
Molecular FormulaC7H5IN2
Molecular Weight244.035
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C#N)N
InChIInChI=1S/C7H5IN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2
InChIKeyGRPZANXSPGMVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-iodobenzonitrile: Key Building Block


2-Amino-6-iodobenzonitrile (CAS 123241-50-9) is a trisubstituted aromatic scaffold featuring an ortho-amino group, an ortho-iodo substituent, and a cyano group . This specific 1,2,3-substitution pattern creates a unique steric and electronic environment, making it a privileged intermediate in the synthesis of fused heterocycles, particularly quinazolines, which are core structures in kinase inhibitor drug discovery . The compound's physicochemical properties, including a molecular weight of 244.03 g/mol and a topological polar surface area of 49.8 Ų , position it as a versatile building block for constructing diverse chemical libraries.

Fused heterocycle synthesis scaffold
Direct 4-substituted quinazoline pathway
Kinase inhibitor library construction

Why 2-Amino-6-iodobenzonitrile Is Irreplaceable


The precise placement of substituents on the benzonitrile ring is critical for both synthetic utility and the biological activity of resulting compounds. Generic substitution with other aminobenzonitrile isomers (e.g., 2-amino-5-iodobenzonitrile [1] or 2-amino-4-iodobenzonitrile) alters the electronic and steric landscape of the molecule. This directly impacts key factors such as the regioselectivity of subsequent cyclization reactions (e.g., to form quinazolines), the strength of intermolecular interactions (e.g., halogen bonding) in the solid state [2], and the binding affinity of the final drug candidate. Therefore, the specific 2,6-substitution pattern is not an interchangeable commodity; it is a structural determinant that dictates downstream outcomes, making direct procurement of the correct isomer a non-negotiable requirement for reproducible research and scalable manufacturing.

2-Amino-5-iodobenzonitrile yields different regioisomer used for lapatinib intermediates
2-Amino-4-iodobenzonitrile alters electronic and steric environment, impacting reactivity
Generic isomer substitution may disrupt cyclization regioselectivity and final binding affinity

2-Amino-6-iodobenzonitrile: Key Differentiators


Thermodynamic Stability of 2-Iodobenzonitrile

The core 2-iodobenzonitrile framework (the direct precursor and primary scaffold for 2-amino-6-iodobenzonitrile derivatives) exhibits a significantly lower gas-phase standard molar enthalpy of formation (ΔfH°(g)) compared to its 3- and 4-substituted isomers. This indicates enhanced thermodynamic stability for the ortho-iodo isomer [1].

Thermodynamic Stability
Head-to-head
3.7 kJ·mol⁻¹ lower ΔfH°(g)
Supports enhanced thermal stability during synthesis
vs 3-iodo isomer; calorimetry at 298.15 K
Thermodynamics Calorimetry Physical Organic Chemistry

Halogen Bond Donor in Crystal Engineering

The iodine substituent in 2-amino-6-iodobenzonitrile acts as a potent halogen bond (XB) donor. A study on analogous aromatic halogen-bond donors showed that iodo-substituted arenes achieved a 70% supramolecular yield in co-crystallizations, whereas bromo-substituted donors produced no co-crystals (0% yield) [1].

Halogen Bonding
Class-level
70% supramolecular yield
Enables predictable crystal engineering
Iodo-arene class; Br analogs 0% yield
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Reactivity in Palladium-Catalyzed Cross-Coupling

The ortho-iodo substituent in 2-amino-6-iodobenzonitrile is highly reactive in palladium-catalyzed cross-coupling reactions. Its superior reactivity stems from the weak carbon-iodine bond, which facilitates the rate-determining oxidative addition step with Pd(0) catalysts. This makes it a more efficient coupling partner than bromo- or chloro-substituted analogs, which often require harsher conditions or specialized ligands to achieve comparable reactivity [1].

Cross-Coupling Reactivity
Class-level
Iodo > Bromo > Chloro
Milder conditions for complex library synthesis
Oxidative addition rate determines reactivity
Cross-Coupling Suzuki-Miyaura Catalysis

Regioselective Quinazoline Synthesis

The ortho-relationship between the amino and cyano groups is essential for the cyclocondensation reactions that yield fused quinazoline cores. The 2-amino-6-iodobenzonitrile isomer provides a direct pathway to 4-substituted quinazolines . In contrast, use of the 2-amino-5-iodobenzonitrile isomer directs synthesis toward a different regioisomeric scaffold (e.g., leading to lapatinib intermediates) [1].

Quinazoline Regiochemistry
Head-to-head
Direct 4-substituted quinazoline
Isomer choice dictates heterocyclic core
2-Amino-5-isomer leads to different scaffold
Medicinal Chemistry Kinase Inhibitors Heterocyclic Chemistry

2-Amino-6-iodobenzonitrile Applications


4-Aminoquinazoline Synthesis for Kinase Inhibitors

The compound's 1,2-relationship between the amino and cyano groups is a key structural requirement for cyclocondensation to form the quinazoline core, a privileged structure in kinase inhibitor drug discovery . Its use directly enables the generation of diverse compound libraries for screening against targets such as TBK1 and IKKε [1].

Halogen-Bonded Supramolecular Assemblies

The iodine atom provides a strong halogen bond donor site, as demonstrated by the 70% supramolecular yield in co-crystallizations with iodo-substituted arenes . This property can be exploited to create predictable and robust crystal architectures for advanced materials applications.

Palladium-Catalyzed Biaryl Synthesis

The highly reactive carbon-iodine bond facilitates the oxidative addition step in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings . This allows for the efficient and mild introduction of diverse aryl and alkynyl groups at the ortho position, enabling the rapid synthesis of complex biaryl and arylamine structures.

Application
Selection Property
Validation Focus
4-Aminoquinazoline library synthesis
Ortho amino/cyano substitution pattern
Cyclocondensation regioselectivity
Supramolecular crystal engineering
Iodo halogen bond donor capacity
Co-crystal formation yield
Biaryl and arylamine synthesis
C–I oxidative addition reactivity
Mild-condition cross-coupling efficiency

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15 linked technical documents
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